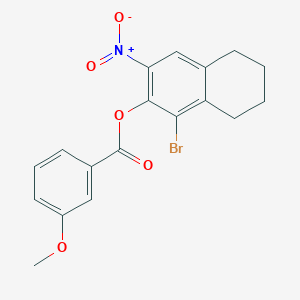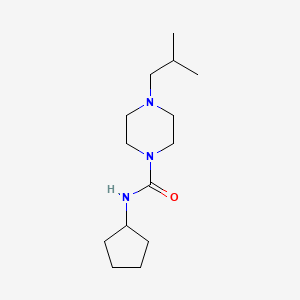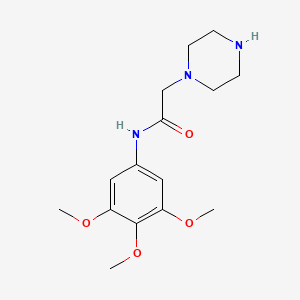![molecular formula C12H19FN2O2S B4761246 N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4761246.png)
N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide, commonly known as DFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DFMS is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DFMS has been extensively studied for its potential applications in scientific research. One of the primary applications of DFMS is in the field of neuroscience, where it has been found to inhibit the activity of the enzyme carbonic anhydrase. This inhibition leads to the reduction of carbon dioxide levels in the brain, which has been linked to the treatment of various neurological disorders, such as epilepsy and migraine.
Mecanismo De Acción
DFMS works by inhibiting the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, DFMS reduces the levels of carbon dioxide in the brain, which has been linked to the treatment of various neurological disorders.
Biochemical and Physiological Effects
DFMS has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce the levels of carbon dioxide in the brain, which can lead to the treatment of various neurological disorders. DFMS has also been found to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMS has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it has been found to exhibit unique biochemical and physiological effects, which make it a potential candidate for the treatment of various neurological disorders. However, one of the limitations is that it has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for the study of DFMS. One potential direction is to study its effects on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study its effects on other physiological systems, such as the cardiovascular system. Additionally, future studies could focus on developing more efficient synthesis methods for DFMS, which could make it more accessible for scientific research.
Conclusion
In conclusion, DFMS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. DFMS has been extensively studied for its potential applications in the treatment of various neurological disorders, and there are several future directions for its study. While there are limitations to its use in lab experiments, DFMS has the potential to make significant contributions to the field of scientific research.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O2S/c1-15(2)9-3-8-14-18(16,17)10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYNTDQZVHCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4761167.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4761169.png)


![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4761213.png)


![2-methyl-N-{3-[(4-methylphenyl)thio]-5-nitrophenyl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4761225.png)


![2-[(4-fluorophenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4761236.png)
![ethyl 2-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4761242.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide](/img/structure/B4761261.png)
![ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate](/img/structure/B4761274.png)